
6-(Pyridin-3-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyridin-3-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyridin-3-yl group, a thioureido group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Introduction of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.
Addition of the Thioureido Group: The thioureido group can be added through a reaction with thiourea under basic conditions.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
6-(Pyridin-3-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
6-(Pyridin-3-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: It can be utilized in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 6-(Pyridin-3-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
6-(Pyridin-3-yl)-2-thioureido-4-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-(Pyridin-3-yl)-2-thioureido-4-chloropyrimidine: Similar structure but with a chloro group instead of a trifluoromethyl group.
6-(Pyridin-3-yl)-2-thioureido-4-phenylpyrimidine: Similar structure but with a phenyl group instead of a trifluoromethyl group.
属性
分子式 |
C11H8F3N5S |
|---|---|
分子量 |
299.28 g/mol |
IUPAC 名称 |
[4-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
InChI |
InChI=1S/C11H8F3N5S/c12-11(13,14)8-4-7(6-2-1-3-16-5-6)17-10(18-8)19-9(15)20/h1-5H,(H3,15,17,18,19,20) |
InChI 键 |
HWIRMFRLWUPGRI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
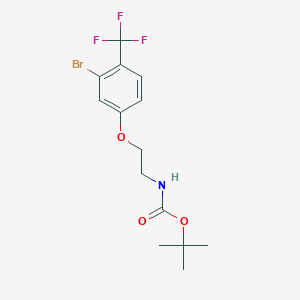
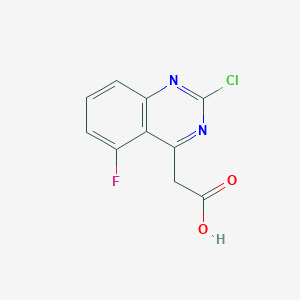
![3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid](/img/structure/B13724126.png)
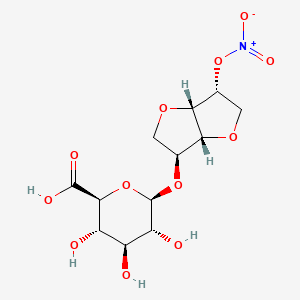


![2-(Aminomethyl)oxazolo[4,5-c]quinoline](/img/structure/B13724144.png)
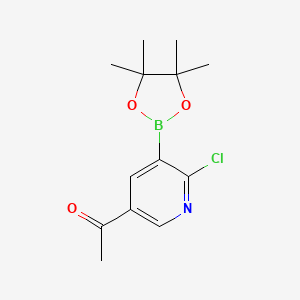
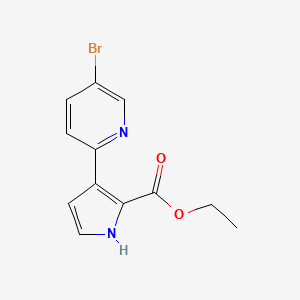

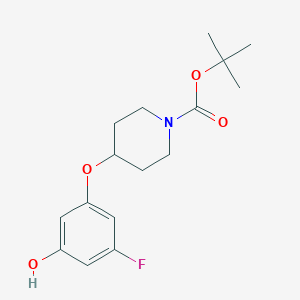
![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724175.png)
